3,4-Difluoro-5-methylbenzoic acid
Overview
Description
3,4-Difluoro-5-methylbenzoic acid is a chemical compound with the molecular formula C8H6F2O2 . It is used in laboratory chemicals, the manufacture of substances, and scientific research and development .
Molecular Structure Analysis
The molecular structure of 3,4-Difluoro-5-methylbenzoic acid consists of a benzene ring with two fluorine atoms, one methyl group, and one carboxylic acid group . The InChI code for this compound is 1S/C8H6F2O2/c1-4-2-5(8(11)12)3-6(9)7(4)10/h2-3H,1H3,(H,11,12) .Physical And Chemical Properties Analysis
3,4-Difluoro-5-methylbenzoic acid is a solid substance at room temperature . It has a molecular weight of 172.13 . The compound has a density of 1.359 g/cm3 . It has a boiling point of 270.8°C .Scientific Research Applications
Thermodynamics and Ionization
Precision conductance measurements reveal that difluorobenzoic acids, including 3,4-difluoro variants, exhibit unique thermodynamic properties upon ionization. The ionization process of these acids, including 3,4-difluoro-5-methylbenzoic acid, demonstrates significant changes in enthalpy, entropy, and heat capacity, differing notably from their methylbenzoic counterparts. These properties are essential for understanding the behavior of such compounds in aqueous solutions and have implications for their use in various chemical processes (Strong, Brummel, & Lindower, 1987).
Synthesis and Chemical Reactions
A practical synthesis route for 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, a key intermediate in producing antimicrobial 3-quinolinecarboxylic acid drugs, demonstrates the versatility of difluorobenzoic acid derivatives in pharmaceutical synthesis. This process involves steps like nitration and esterification, showcasing the chemical reactivity and potential applications of these compounds in drug development (Zhang et al., 2020).
Material Science Applications
The continuous flow synthesis of trifluorobenzoic acid, a close relative of 3,4-difluoro-5-methylbenzoic acid, indicates potential applications in material science and the pharmaceutical industry. The process leverages microflow technology for efficient synthesis, suggesting similar methods could be applied to 3,4-difluoro-5-methylbenzoic acid for use in advanced material synthesis (Deng et al., 2015).
Solubility in Supercritical Fluids
The solubility of trifluoromethylbenzoic acid isomers in supercritical carbon dioxide has been measured, providing insights into the solubility behavior of related compounds like 3,4-difluoro-5-methylbenzoic acid. Understanding solubility in supercritical fluids is crucial for applications in extraction processes and chemical engineering (Higashi et al., 2005).
Coordination Polymers and Supramolecular Chemistry
Studies on coordination polymers and supramolecular assemblies involving similar benzoic acid derivatives highlight the potential of 3,4-difluoro-5-methylbenzoic acid in forming complex molecular structures. These properties are significant for developing new materials and understanding molecular interactions (Varughese & Pedireddi, 2005).
Photophysical Behavior
The photophysical behavior of difluorohydroxybenzylidene derivatives, which are structurally relatedto 3,4-difluoro-5-methylbenzoic acid, has been characterized, indicating potential uses in fluorescence-based applications. This research underscores the importance of these compounds in bioimaging and analytical chemistry, where fluorescence and light-induced properties are pivotal (Santra et al., 2019).
Safety and Hazards
3,4-Difluoro-5-methylbenzoic acid is classified as a skin irritant, eye irritant, and may cause respiratory irritation . Safety measures include avoiding breathing dust, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .
Mechanism of Action
Target of Action
Benzoic acid derivatives are known to interact with various enzymes and receptors, influencing cellular processes .
Mode of Action
Benzoic acid derivatives often act through mechanisms such as free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
Benzoic acid derivatives can influence various biochemical pathways depending on their specific targets .
Result of Action
Benzoic acid derivatives can have various effects depending on their specific targets and mode of action .
Action Environment
Environmental factors such as pH, temperature, and presence of other molecules can influence the action, efficacy, and stability of 3,4-Difluoro-5-methylbenzoic acid . .
properties
IUPAC Name |
3,4-difluoro-5-methylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2O2/c1-4-2-5(8(11)12)3-6(9)7(4)10/h2-3H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNAYJQUWVKDTJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Difluoro-5-methylbenzoic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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